molecular formula C8H11ClN2O B2972233 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol CAS No. 35252-94-9

6-(Chloromethyl)-2-isopropylpyrimidin-4-ol

Cat. No.: B2972233
CAS No.: 35252-94-9
M. Wt: 186.64
InChI Key: ZKCAVUYFKJKMRI-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2-isopropylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloromethyl group at position 6, an isopropyl group at position 2, and a hydroxyl group at position 4 of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

6-(Chloromethyl)-2-isopropylpyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. For pharmaceutical compounds, this often involves binding to a specific target in the body to exert a therapeutic effect .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and the precautions that should be taken when handling it . This includes information about its toxicity, flammability, and potential environmental impact .

Future Directions

Research into new synthetic methods and applications for chloromethylated compounds is ongoing . This includes the development of more efficient synthesis methods and the exploration of new potential uses for these compounds in areas such as medicine and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2-isopropylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyrimidine precursor with chloromethylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Typically, the process would involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-isopropylpyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups at position 6.

    Oxidation: Ketone or aldehyde derivatives at position 4.

    Reduction: Reduced pyrimidine derivatives with altered ring saturation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)-2-isopropylpyrimidin-4-ol is unique due to the presence of the isopropyl group at position 2, which can influence its steric and electronic properties.

Properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)8-10-6(4-9)3-7(12)11-8/h3,5H,4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCAVUYFKJKMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35252-94-9
Record name 6-CHLOROMETHYL-4-HYDROXY-2-ISOPROPYLPYRIMIDINE
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